molecular formula C19H22N6OS B2769688 2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049423-58-6

2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2769688
CAS No.: 1049423-58-6
M. Wt: 382.49
InChI Key: PKWVQXKHCZQQML-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activities

  • Research Context : Investigation of anticholinesterase activities of tetrazole derivatives.
  • Findings : Some derivatives exhibited significant inhibitory effect on acetylcholinesterase, with compounds showing the highest activity having electron-donating substituents (Usama Abu Mohsen et al., 2014).

Anticandidal Activity and Cytotoxicity

  • Research Context : Synthesis and screening of tetrazole derivatives for anticandidal activity.
  • Findings : Some compounds showed potent anticandidal agents with weak cytotoxicities (Z. Kaplancıklı et al., 2014).

Electrochemical Synthesis

  • Research Context : Electrochemical syntheses of arylthiobenzazoles.
  • Findings : Successful synthesis via electrochemical oxidation, indicating potential for diverse synthetic applications (A. Amani & D. Nematollahi, 2012).

Antiproliferative Activity

  • Research Context : Synthesis and evaluation of tetrazole-piperazine derivatives for antiproliferative activity.
  • Findings : Some compounds exhibited significant growth inhibitory activity against cancer cell lines, highlighting their potential as antiproliferative agents (Dileep Kommula et al., 2018).

Anti-Breast Cancer Agents

  • Research Context : Synthesis of thiazolyl derivatives as potential anti-breast cancer agents.
  • Findings : Certain compounds revealed promising antitumor activities against MCF-7 tumor cells (H. Mahmoud et al., 2021).

Properties

IUPAC Name

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-15-4-6-16(7-5-15)25-18(20-21-22-25)14-23-8-10-24(11-9-23)19(26)13-17-3-2-12-27-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWVQXKHCZQQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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